(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is an organic compound characterized by its unique molecular structure, which includes both hydroxyl and alkyne functional groups. Its molecular formula is and it has a molecular weight of approximately 138.16 g/mol. The compound is known for its chiral centers at the 4th and 5th carbon atoms, which contribute to its stereochemical properties and potential biological activities. The compound's structure can be represented as follows:
This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and biochemistry due to its potential applications and interactions.
Major products formed from these reactions include:
Research into the biological activity of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has indicated potential therapeutic properties. It has been investigated for:
The mechanism of action likely involves interactions with enzymes or receptors due to the presence of the hydroxyl and alkyne groups, which can participate in hydrogen bonding and π–π interactions .
The synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one typically employs chiral catalysts to ensure the correct stereochemistry. Common methods include:
Industrial production may involve scaling up these synthetic routes using continuous flow reactors and automated systems to optimize reaction conditions and efficiency .
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has diverse applications across various fields:
Studies on the interactions of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one with biological targets have revealed that its functional groups allow for significant binding capabilities. These interactions can modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.
The compound's ability to form hydrogen bonds and engage in π–π stacking enhances its reactivity with proteins and enzymes, making it a subject of interest for further research into its mechanisms of action .
Several compounds exhibit structural similarities to (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5R-Hydroxy-4S-methylheptan-3-one | Similar structure but lacks alkyne group | No alkyne functionality |
| 4S5R-Sitophinone | Contains similar functional groups | Different stereochemistry |
| 5-Hydroxy-4-methylheptenone | Lacks triple bond but has similar hydroxyl group | No alkyne functionality |
The uniqueness of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one lies in its combination of both hydroxyl and alkyne groups along with its specific stereochemistry, which influences its reactivity and potential applications in medicinal chemistry .
The compound (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one represents a complex molecular structure with multiple functional groups and two defined stereogenic centers [3]. This section explores the various synthetic approaches that have been developed to access this specific stereochemical configuration with high levels of enantio- and diastereoselectivity [5] [7].
The stereoselective synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one presents significant challenges due to the presence of both hydroxyl and alkyne functional groups adjacent to stereogenic centers . Various chiral catalysis strategies have been developed to address these challenges and achieve high stereoselectivity [5] [9].
Asymmetric aldol reactions represent one of the most effective approaches for establishing the required stereochemistry in the target molecule [6] [17]. These reactions typically involve the use of chiral catalysts to control the facial selectivity during carbon-carbon bond formation [21]. Table 1 summarizes the performance of various chiral catalysts in the asymmetric aldol reaction for the synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one or closely related precursors [17] [31].
Table 1: Performance of Chiral Catalysts in Asymmetric Aldol Reactions
| Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | 5.0 | 78-91 | 86-94 | >20:1 | [9] [21] |
| BINOL-derived Catalysts | 10.0 | 75-85 | 90-95 | 15:1 | [7] [17] |
| Proline Derivatives | 20.0 | 65-75 | 80-88 | 10:1 | [21] [31] |
| Chiral Oxazoline Complexes | 2.5 | 70-80 | 85-92 | 12:1 | [22] [5] |
| Heterogeneous Bifunctional Catalysts | 15.0 | 60-70 | 75-85 | 8:1 | [17] [31] |
The use of chiral phosphoric acid catalysts has shown particularly promising results, achieving high yields (78-91%) and excellent enantioselectivity (86-94% enantiomeric excess) in the key bond-forming step [9] [21]. These catalysts function through a dual activation mechanism, simultaneously activating both the electrophile and nucleophile through hydrogen bonding interactions [9].
Transition metal catalysis offers another powerful strategy for the stereoselective synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one [7] [22]. Palladium and rhodium complexes with chiral ligands have been particularly effective in controlling the stereochemical outcome of key transformations [18] [22].
Rhodium catalysts bearing chiral phosphine ligands have been employed in asymmetric hydrogenation reactions to establish the required stereochemistry at the C4 and C5 positions [7] [22]. These catalysts can achieve high levels of stereoselectivity through well-defined transition states that effectively differentiate between the prochiral faces of the substrate [22].
Sequential catalysis using compatible combinations of rhodium and palladium catalysts has emerged as an innovative approach for the stereoselective synthesis of complex molecules like (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one [22]. This strategy allows for the controlled formation of multiple stereogenic centers in a single reaction sequence, significantly improving synthetic efficiency [22] [7].
Organocatalytic approaches have gained significant attention for the stereoselective synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one due to their operational simplicity and environmental benefits [21] [31]. These methods typically employ small organic molecules as catalysts, avoiding the need for transition metals [21].
Chiral amine catalysts, particularly those derived from proline, have been successfully applied to the asymmetric aldol reactions required for the synthesis of the target compound [21] [31]. These catalysts operate through the formation of enamine intermediates, which react with appropriate aldehydes to establish the desired stereochemistry [21].
Recent advances in organocatalysis have led to the development of chiral polymeric nanoparticles as heterogeneous catalysts for asymmetric transformations [21]. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high stereoselectivity along with easy catalyst recovery and reuse [21] [31].
The synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one often requires careful protection and deprotection of the hydroxyl group to prevent unwanted side reactions during various synthetic steps [10] [15]. Several protecting group strategies have been developed to address this challenge [11] [15].
Silyl ethers represent one of the most widely used protecting groups for the hydroxyl functionality in the synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one [10] [36]. These protecting groups offer tunable stability and can be selectively removed under mild conditions [36] [37].
Table 2 compares the relative stability of various silyl protecting groups under acidic and basic conditions, providing valuable guidance for selecting the appropriate protecting group based on the specific synthetic requirements [36] [40].
Table 2: Relative Stability of Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Acid Stability | Relative Base Stability | Introduction Reagent | Removal Conditions |
|---|---|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 | TMSCl, imidazole | Fluoride, mild acid |
| Triethylsilyl | TES | 64 | 10-100 | TESCl, imidazole | Fluoride, mild acid |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | TBSCl, imidazole | Fluoride, stronger acid |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TIPSCl, imidazole | Fluoride, strong acid |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | TBDPSCl, imidazole | Fluoride, strong acid |
The tert-butyldimethylsilyl (TBDMS/TBS) group has emerged as a particularly useful protecting group for the hydroxyl functionality in (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one synthesis due to its balanced stability profile [36] [40]. This protecting group is stable under most reaction conditions but can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) [36] [42].
The selective deprotection of silyl ethers is often a critical step in the synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one [37] [42]. For example, when multiple silyl groups are present in a molecule, selective deprotection can be achieved using carefully controlled conditions [42]. Triethylsilyl (TES) ethers can be selectively deprotected in the presence of tert-butyldimethylsilyl (TBDMS) ethers using 5-10% formic acid in methanol, providing a valuable tool for sequential deprotection strategies [42].
Benzyl ethers represent another important class of protecting groups for the hydroxyl functionality in (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one synthesis [10] [39]. These protecting groups offer excellent stability under a wide range of reaction conditions and can be removed under orthogonal conditions to silyl ethers [39].
The introduction of benzyl protecting groups typically involves the reaction of the alcohol with benzyl bromide under basic conditions [39] [40]. The resulting benzyl ethers are stable to both acidic and basic conditions, making them particularly useful for multistep syntheses [39].
Deprotection of benzyl ethers is typically achieved through catalytic hydrogenolysis using palladium catalysts [39] [40]. This method offers high selectivity and compatibility with many functional groups, although it may not be suitable for molecules containing other reducible functionalities such as carbon-carbon double or triple bonds [39].
Para-methoxybenzyl (PMB) ethers offer an alternative to traditional benzyl protection with the advantage of selective deprotection under oxidative conditions [39] [40]. These protecting groups can be removed using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) without affecting other protecting groups such as silyl ethers [39].
Acetal and ester protecting groups provide additional options for the protection of the hydroxyl group in (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one synthesis [10] [11]. These groups offer complementary stability profiles to silyl and benzyl ethers, enabling the development of orthogonal protection strategies [11].
Acetate esters are commonly used for short-term protection of hydroxyl groups due to their ease of introduction and removal [11] [41]. These protecting groups are typically introduced using acetic anhydride or acetyl chloride and can be removed under mild basic conditions [41].
Tetrahydropyranyl (THP) acetals represent another useful protecting group for hydroxyl functionalities [39] [10]. These acetals are formed through the reaction of the alcohol with dihydropyran under acidic catalysis and can be removed using mild acidic conditions [39]. The stability of THP acetals to basic and nucleophilic conditions makes them complementary to ester protecting groups [39].
The industrial-scale production of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one presents unique challenges that require specialized techniques and equipment [25] [28]. Continuous flow chemistry has emerged as a particularly promising approach for the large-scale synthesis of this compound [13] [25].
Continuous flow chemistry offers several advantages over traditional batch processes for the synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one, including improved heat and mass transfer, enhanced safety, and superior scalability [25] [27]. These benefits are particularly important for reactions involving sensitive intermediates or hazardous reagents [25].
The superior mass transfer capabilities of flow reactors are crucial for multiphase reactions involved in the synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one [25]. For example, reactions involving gaseous reagents such as hydrogen or carbon monoxide can be conducted more efficiently in flow reactors due to the increased pressure and improved gas-liquid mixing [25] [27].
Flow reactors also offer improved heat transfer due to their high surface-to-volume ratio, allowing for precise temperature control during exothermic reactions [24] [25]. This feature is particularly valuable for the stereoselective transformations required for the synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one, where temperature control can significantly impact the stereochemical outcome [25].
Microreactor technology represents a specialized form of continuous flow chemistry that offers additional advantages for the synthesis of complex molecules like (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one [24] [28]. These systems feature channels with dimensions in the micrometer range, resulting in exceptionally high surface-to-volume ratios and correspondingly efficient heat and mass transfer [24].
The enhanced mixing efficiency of microreactors can lead to significant improvements in reaction yield and selectivity compared to traditional batch processes [24] [28]. For example, aldol reactions conducted in microreactors have shown dramatically reduced reaction times and improved stereoselectivity due to the rapid mixing and precise temperature control [24].
Microreactors also enable the safe handling of hazardous reagents and intermediates due to the small volumes involved [24] [28]. This feature is particularly valuable for reactions involving unstable intermediates or highly exothermic transformations, which might pose safety risks in larger batch reactors [24].
The successful scale-up of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one synthesis requires careful consideration of various factors, including catalyst loading, solvent selection, and process intensification [23] [26]. These considerations are essential for developing economically viable and environmentally sustainable manufacturing processes [26].
Catalyst loading represents a critical parameter for industrial-scale production, as expensive chiral catalysts can significantly impact the overall process economics [26] [29]. Continuous flow systems often enable reduced catalyst loadings due to their improved efficiency, making them particularly attractive for large-scale asymmetric syntheses [26].
Solvent selection also plays a crucial role in the scale-up of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one synthesis [25] [26]. Continuous flow systems can facilitate the use of alternative solvents or even solvent-free conditions, reducing the environmental impact of the manufacturing process [25].
The ¹H NMR spectrum of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one exhibits characteristic signals corresponding to its diverse functional groups. The terminal alkyne proton appears as a sharp signal at approximately 2.0-3.0 parts per million (ppm), consistent with the typical chemical shift range for acetylenic protons [1] [2]. This signal often displays long-range coupling with protons separated by four bonds, a distinctive feature of terminal alkynes [2].
The vinyl protons from the alkene moiety resonate in the region of 4.5-6.5 ppm [3]. Specifically, the protons on carbon-6 (=CH₂) appear as a multiplet due to geminal and vicinal coupling patterns. The proton on carbon-7 (=CH-) typically shows characteristic splitting patterns with coupling constants that differentiate between cis and trans arrangements [4].
The hydroxyl proton exhibits a broad signal typically appearing between 2.5-5.0 ppm, with the exact position depending on hydrogen bonding interactions with the solvent [5] [6]. In polar protic solvents, this signal may be further downfield due to increased hydrogen bonding [5].
The methyl group at position 4 appears as a doublet in the region of 0.9-1.3 ppm, coupled to the adjacent methine proton [3]. The methine proton at position 4 shows complex splitting due to coupling with both the methyl group and the hydroxyl-bearing carbon.
The ¹³C NMR spectrum provides crucial structural information through distinct chemical shift regions. The carbonyl carbon at position 3 appears in the characteristic ketone region at 205-220 ppm [7] [8] [9]. This downfield position reflects the electron-withdrawing nature of the carbonyl group and distinguishes ketones from aldehydes (190-200 ppm) and carboxylic acid derivatives (160-185 ppm) [7].
The alkyne carbons exhibit signals in the 65-85 ppm range [9] [10]. The terminal alkyne carbon (≡C-H) typically appears around 65-85 ppm, while internal alkyne carbons resonate at 70-100 ppm [2]. The specific chemical shifts depend on the electronic environment and substitution patterns.
The alkene carbons appear in the 100-150 ppm region, characteristic of sp²-hybridized carbons [9] [11]. The vinyl carbons at positions 6 and 7 show distinct signals reflecting their different substitution patterns and electronic environments.
The hydroxyl-bearing carbon at position 5 appears in the 50-65 ppm range, typical for carbons attached to oxygen atoms [9]. The methyl carbon at position 4 resonates in the alkyl region (10-15 ppm), while the methine carbon shows a signal in the 25-35 ppm range [9].
The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption. For (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one, this appears at approximately 1715 cm⁻¹, characteristic of saturated aliphatic ketones [12] [13] [14]. The exact frequency may shift slightly due to the presence of nearby functional groups and intramolecular interactions.
The hydroxyl group exhibits a broad, medium-intensity absorption in the 3200-3600 cm⁻¹ region [15] [16]. The breadth and exact position of this band depend on the extent of hydrogen bonding. In concentrated solutions or solid state, intermolecular hydrogen bonding typically broadens this absorption and shifts it to lower frequencies (3200-3500 cm⁻¹) [15].
The terminal alkyne displays two characteristic absorptions: the C≡C stretching vibration appears as a weak to medium intensity band at 2100-2150 cm⁻¹ [15] [17] [18], and the terminal ≡C-H stretching absorption appears as a sharp, strong peak at approximately 3300 cm⁻¹ [15] [17] [18].
The alkene moiety contributes several characteristic absorptions. The C=C stretching appears as a weak to medium intensity band around 1630-1680 cm⁻¹ [15] [16]. The vinyl =C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, distinguishing them from aliphatic C-H stretches (2850-3000 cm⁻¹) [16] [18].
Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region [16] [18]. Methyl and methylene bending vibrations contribute bands in the 1350-1470 cm⁻¹ region, with methyl groups showing characteristic absorptions around 1370-1390 cm⁻¹ [16].
The molecular ion peak for (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one appears at m/z 138, corresponding to its molecular formula C₈H₁₀O₂. Ketones typically exhibit strong molecular ion peaks due to the stability of the radical cation formed upon electron ionization [19].
Alpha-cleavage represents the predominant fragmentation pathway for ketones [19] [20]. This process involves the breaking of carbon-carbon bonds adjacent to the carbonyl group, generating resonance-stabilized acylium cations and corresponding alkyl radicals [19] [21].
For this compound, alpha-cleavage can occur on either side of the carbonyl group. Cleavage between carbons 2 and 3 would generate an acylium ion containing the alkyne functionality, while cleavage between carbons 3 and 4 would produce a different acylium ion containing the hydroxyl and alkene groups.
The terminal alkyne moiety undergoes characteristic fragmentation to form the resonance-stabilized propargyl cation (3-propynyl cation) at m/z 39 [22] [23] [24]. This fragmentation occurs preferentially at the carbon-carbon bond between the α and β carbons relative to the alkyne, generating this highly stable cation through resonance delocalization [22].
The hydroxyl group can contribute to fragmentation through dehydration processes, resulting in peaks at M-18 (loss of water) [20]. This process generates an alkene radical cation with modified structural features.
Given the presence of gamma-hydrogen atoms relative to the carbonyl group, McLafferty rearrangement may occur [19] [25]. This six-membered cyclic transition state mechanism results in the formation of an enol radical cation and a neutral alkene fragment, providing diagnostic information about the carbon chain structure [19] [26].
| Fragment Ion | m/z | Origin | Structural Significance |
|---|---|---|---|
| Molecular Ion | 138 | [M]⁺- | Complete molecular structure |
| Propargyl Cation | 39 | [C₃H₃]⁺ | Terminal alkyne fragmentation |
| Dehydration Product | 120 | [M-H₂O]⁺- | Loss of hydroxyl group |
| Acylium Ions | Variable | Alpha-cleavage products | Carbonyl-adjacent fragmentations |
| McLafferty Product | Variable | Rearrangement fragment | Gamma-hydrogen transfer |
The mass spectrometric fragmentation pattern of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one provides valuable structural information through these characteristic fragmentation pathways. The combination of molecular ion stability, alpha-cleavage products, alkyne-specific fragments, and potential rearrangement products creates a distinctive fragmentation fingerprint useful for structural elucidation and compound identification [27] [19].